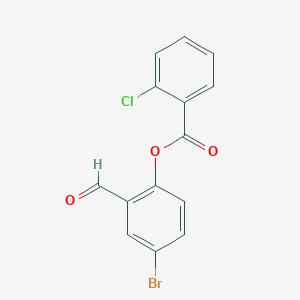![molecular formula C22H16F2N2O2S B2423165 3-(benzenesulfonyl)-6-fluoro-N-[(4-fluorophenyl)methyl]quinolin-4-amine CAS No. 899993-76-1](/img/structure/B2423165.png)
3-(benzenesulfonyl)-6-fluoro-N-[(4-fluorophenyl)methyl]quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzenesulfonyl)-6-fluoro-N-[(4-fluorophenyl)methyl]quinolin-4-amine is a compound that belongs to the quinoline class of compounds. It has been the subject of scientific research due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Metal Ions
- Fluorescent Probe for Zn2+ : A study designed and synthesized a fluorescent probe for Zn2+, highlighting the utility of benzenesulfonyl-caged derivatives for detecting Zn2+ in sample solutions and living cells. This research underscores the potential of similar compounds in creating sensitive and efficient cell-membrane permeable probes for Zn2+ detection, which could be invaluable in biological and environmental monitoring (Ohshima et al., 2010).
Synthetic Methodologies
- Synthesis of Quinolines : Research into the synthesis of quinoline derivatives, such as the copper-promoted cascade reaction of 2-methylazaarenes with benzylamines, presents innovative routes to imidazo[1,5-a]quinolines. This highlights the synthetic versatility and potential applications of similar compounds in developing novel organic synthesis methodologies (Li et al., 2016).
Sensing and Detection Technologies
- Zinc Ion Sensing : Another study involving the design and synthesis of caged Zn2+ probes based on benzenesulfonyloxy derivatives showcases their application in the development of advanced sensing technologies for Zn2+ ions, further emphasizing the role of similar chemical entities in creating tools for bioanalytical applications (Aoki et al., 2008).
Photophysical and Photochemical Applications
- Photoredox Catalysis : Research on photoredox-catalyzed cascade addition/cyclization of N-propargyl aromatic amines illustrates the potential use of related compounds in photoredox catalysis, providing a pathway to 3-difluoroacetylated or 3-fluoroacetylated quinolines. This highlights the relevance of such compounds in the field of green chemistry and sustainable synthesis processes (Deng et al., 2018).
Material Science and Ligand Design
- Aluminum and Zinc Complexes : A study on the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands, including quinoline-based sidearms, underscores the potential of similar chemical frameworks in material science and catalysis, particularly in the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-N-[(4-fluorophenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2O2S/c23-16-8-6-15(7-9-16)13-26-22-19-12-17(24)10-11-20(19)25-14-21(22)29(27,28)18-4-2-1-3-5-18/h1-12,14H,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCFZBAXYGWEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-[[(5-Bromopyrimidin-2-yl)amino]methyl]thiophen-2-yl]-thiophen-2-ylmethanol](/img/structure/B2423085.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2423088.png)
![3-[2-[2-[2-[(3-Hydroxyphenyl)methylideneamino]ethoxy]ethoxy]ethyliminomethyl]phenol](/img/structure/B2423090.png)



![3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2423095.png)


![2-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2423099.png)
![2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2423101.png)
